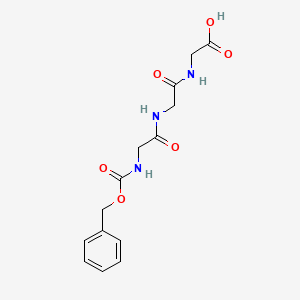

Z-Gly-Gly-Gly-OH

説明

Significance of Protected Oligoglycines as Peptide Building Blocks

Protected oligoglycines, short chains of glycine (B1666218) residues with their reactive ends masked, are fundamental tools in peptide synthesis. iris-biotech.de Glycine-rich linkers are noted for their flexibility, a result of the wide range of allowed phi/psi angles in the Ramachandran plot, which is much greater than for other amino acid combinations. iris-biotech.de This flexibility allows for the creation of unique structural elements like turns and breaks in helices and sheets. iris-biotech.de The protection of the N-terminus is crucial to prevent the uncontrolled polymerization of amino acids during the stepwise construction of a peptide. peptide.comresearchgate.net Oligoglycines can be used to connect different domains in a single protein without disrupting the function of each part. iris-biotech.de By being incorporated into larger molecules, they can also enhance properties like solubility. iris-biotech.de

Historical Context of Z-Protected Peptides in Synthetic Organic Chemistry

The introduction of the benzyloxycarbonyl (Z or Cbz) group in the 1930s by Max Bergmann and Leonidas Zervas marked a revolutionary moment in synthetic organic chemistry. total-synthesis.comwikipedia.org This development provided the first truly effective method for the controlled synthesis of peptides, a challenge that had previously hindered the field. wikipedia.orgwikipedia.org The Bergmann-Zervas synthesis method, based on the use of the Z-group to protect the N-terminus of an amino acid, allowed for the serial growth of a peptide chain while preventing side reactions and racemization. wikipedia.org For approximately two decades, this was the predominant method used globally for peptide synthesis, paving the way for the creation of previously inaccessible oligopeptides and establishing the distinct field of synthetic peptide chemistry. total-synthesis.comwikipedia.orgwikipedia.org

Structural Features and their Relevance to Fundamental Peptide Research

The structure of Z-Gly-Gly-Gly-OH is defined by two key components: the benzyloxycarbonyl protecting group and the triglycine (B1329560) peptide chain. This combination makes it an ideal model compound for various biophysical and structural studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H17N3O6 | nih.govchemimpex.comchemsrc.comscbt.com |

| Molecular Weight | 323.31 g/mol | chemimpex.comscbt.com |

| Melting Point | 198 °C | chemsrc.com |

| Appearance | White to off-white powder | chemimpex.com |

| CAS Number | 2566-20-3 | nih.govchemimpex.com |

The benzyloxycarbonyl (Z) group is a crucial amine protecting group in peptide synthesis, particularly in solution-phase methods. peptide.combachem.com It functions by converting the nucleophilic and basic amine into a less reactive carbamate, thereby preventing unwanted side reactions during peptide bond formation. researchgate.nettotal-synthesis.comwikipedia.org

A key advantage of the Z-group is its stability under a variety of conditions, including basic and mildly acidic environments, which makes it compatible with other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal synthesis strategies. peptide.comtotal-synthesis.com This orthogonality allows for the selective removal of one protecting group without affecting others, enabling the precise and controlled assembly of complex peptide structures. peptide.comfiveable.me The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using a palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid. wikipedia.orgbachem.com

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | H2/Pd, HBr/AcOH, Strong Lewis Acids | Stable to base and weak acid |

| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Stable to base and hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

Repetitive glycine sequences are of significant interest in fundamental peptide and protein research. Glycine is the smallest amino acid, lacking a side chain, which imparts unique conformational flexibility to the peptide backbone. jddonline.com This feature is critical in the structure of many proteins. For instance, in collagen, glycine appears in every third position of the repeating Gly-X-Y triplet sequence, which is essential for the formation of its characteristic triple helix structure. jddonline.comrsc.orgnsf.gov Only the small glycine residue can be accommodated at the crowded center of the helix without causing structural distortion. rsc.org

In research, oligoglycine sequences are used as model systems for several reasons:

Flexibility Studies: They serve as highly flexible linkers, connecting functional domains of proteins without imposing significant structural constraints. iris-biotech.de

Self-Assembly and Nanotechnology: Polyglycine fragments have been shown to bind to surfaces, suggesting potential applications in nanotechnology. iris-biotech.de

Protein Folding Models: The simplicity of the glycine repeat allows researchers to study fundamental aspects of peptide folding and aggregation, such as the formation of β-sheet structures, which are implicated in several neurodegenerative diseases. nih.gov

Pathogenicity Research: Glycine-rich repeat proteins have been identified as important factors in the pathogenicity of some organisms, making them subjects of study to understand host-pathogen interactions. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAYASDFVKQWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305127 | |

| Record name | Z-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-20-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Applications

Solution-Phase Peptide Synthesis of Z-Gly-Gly-Gly-OH

Solution-phase synthesis remains a robust and versatile method for the preparation of small to medium-sized peptide fragments like this compound. This approach allows for purification of intermediates at each step, ensuring high purity of the final product.

Fragment Condensation Approaches for Oligopeptide Elongation

The synthesis of this compound is often achieved through a stepwise fragment condensation strategy. A common route involves the coupling of an N-protected glycine (B1666218) unit with a C-protected glycine or di-glycine fragment. For instance, Z-Gly-OH can be coupled with H-Gly-Gly-OEt, followed by saponification of the ethyl ester to yield the desired product.

Alternatively, a (2+1) fragment condensation can be employed, where Z-Gly-Gly-OH is coupled with a glycine ester (e.g., H-Gly-OEt), followed by ester hydrolysis. The benzyloxycarbonyl (Z) group is a widely used N-terminal protecting group in solution-phase synthesis due to its stability under various coupling conditions and its facile removal by catalytic hydrogenation. sigmaaldrich.comalfa-chemistry.com The choice of solvent and coupling reagents is critical to ensure high yields and minimize side reactions.

A typical synthetic scheme is as follows:

Formation of the Dipeptide: Z-Gly-OH is activated and coupled with a glycine ester (e.g., Gly-OEt) to form Z-Gly-Gly-OEt.

Deprotection: The ester group of Z-Gly-Gly-OEt is selectively cleaved to yield Z-Gly-Gly-OH.

Final Coupling: The resulting dipeptide is then coupled with another glycine ester to produce Z-Gly-Gly-Gly-OEt.

Final Deprotection: The terminal ester group is hydrolyzed to afford the final product, this compound.

Optimization of Coupling Reactions in Glycine Peptide Synthesis

The efficiency of peptide coupling reactions is paramount for achieving high yields and purity. In the context of synthesizing glycine-rich sequences like this compound, the absence of a side chain on the glycine residues simplifies the process by eliminating the risk of side-chain-related side reactions. However, challenges such as the low solubility of growing peptide chains and the potential for the formation of undesired byproducts necessitate careful optimization of reaction conditions.

Key parameters for optimization include the choice of coupling reagents, solvents, temperature, and reaction time. Common coupling reagents used in the synthesis of such peptides include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction rates. csic.es The use of phosphonium (B103445) salts (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) are also effective. rsc.org

The following table summarizes common coupling reagents and their general applicability in glycine peptide synthesis:

| Coupling Reagent | Additive | Common Solvents | Key Characteristics |

| DCC/DIC | HOBt/OxymaPure | Dichloromethane (DCM), Dimethylformamide (DMF) | Cost-effective; byproduct (DCU) can be difficult to remove. |

| HBTU/HATU | HOBt/HOAt | DMF, N-Methyl-2-pyrrolidone (NMP) | High coupling efficiency; suitable for difficult couplings. |

| T3P® | - | DMF, Ethyl acetate | Green coupling reagent; byproducts are water-soluble. rsc.org |

| COMU | - | DMF, Acetonitrile | High efficiency; can be sensitive to hydrolysis. csic.es |

Implications for Solid-Phase Peptide Synthesis (SPPS) utilizing this compound

While this compound is primarily synthesized via solution-phase methods, it has important implications for solid-phase peptide synthesis (SPPS). In SPPS, peptides are assembled on a solid support, which simplifies the purification process as excess reagents and byproducts are washed away after each step. iris-biotech.de

The use of pre-synthesized fragments like this compound in a convergent SPPS approach can be advantageous. Instead of adding one amino acid at a time, a tripeptide unit can be coupled to the resin-bound peptide chain in a single step. This strategy can:

Overcome difficulties associated with repetitive sequences: The synthesis of poly-glycine sequences can sometimes be challenging due to aggregation of the growing peptide chain on the solid support. Introducing a pre-formed, soluble fragment can mitigate this issue.

In this context, the Z-group of this compound would be deprotected after its synthesis in solution, and the resulting H-Gly-Gly-Gly-OH would be activated and coupled to the resin-bound peptide. Alternatively, the carboxyl group of this compound could be activated and coupled to a resin-bound amino acid, followed by the removal of the Z-group to continue the peptide elongation.

Stereochemical Control and Racemization Studies in Glycine-Containing Peptide Synthesis

Glycine is the only achiral proteinogenic amino acid, meaning it does not have a stereocenter and therefore cannot be racemized. masterorganicchemistry.com This simplifies the synthesis of this compound as there is no risk of epimerization at any of the amino acid residues within the fragment itself.

However, the issue of racemization becomes critical when this compound is used as a building block in the synthesis of a larger, chiral peptide. The activation of the C-terminal carboxyl group of this compound for coupling with another amino acid or peptide fragment does not pose a risk of racemization to the triglycine (B1329560) unit. But, if a chiral N-protected peptide fragment with a C-terminal glycine (e.g., Z-Ala-Gly-OH) is coupled to H-Gly-Gly-OH, the activated chiral residue (Alanine in this case) is susceptible to racemization.

Conversely, when coupling this compound to a chiral amino acid or peptide (e.g., H-Phe-OEt), the activated C-terminal glycine of the triglycine fragment does not have a chiral center to lose. The primary concern in this scenario is the potential for racemization of the N-terminal amino acid of the incoming nucleophile, although this is generally less common.

Studies on peptide coupling have shown that the choice of coupling method, solvent, temperature, and the presence of additives are crucial in minimizing racemization of chiral amino acids. nih.govthieme-connect.de For instance, the use of additives like HOBt or HOAt is known to suppress racemization by preventing the formation of highly reactive oxazolone (B7731731) intermediates. thieme-connect.de

Synthetic Utility in the Construction of Complex Biologically Relevant Peptide Sequences

The primary synthetic utility of this compound lies in its role as a building block for more complex and biologically active peptides. Glycine residues are often found in flexible linker regions of proteins and peptides, contributing to their conformational freedom. The incorporation of a triglycine unit can be a key step in mimicking or engineering such flexible domains.

Z-protected glycine-containing peptides, such as Z-Gly-Gly-Phe-OH and Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, serve as intermediates in the synthesis of enzymatic peptides and other bioactive molecules. chemimpex.commedchemexpress.com Similarly, this compound can be a precursor in the synthesis of various peptide-based structures. For example, it could be used in the synthesis of peptide fragments of larger proteins for structural or functional studies. The Z-group provides stable N-terminal protection that can be removed under mild conditions (catalytic hydrogenation), which are compatible with many other protecting groups used in peptide chemistry.

Conformational Analysis and Intramolecular Interactions

Gas-Phase Conformational Preferences of Z-Gly-Gly-Gly-OH

In the isolated environment of a supersonic expansion, this compound (also denoted as ZG3) has been shown to adopt a limited number of conformations despite the inherent flexibility of its glycine (B1666218) residues. researchgate.netacs.orgnih.gov This is in contrast to what might be expected from a flexible peptide chain, suggesting that specific intramolecular interactions strongly govern its three-dimensional structure. researchgate.net

Identification and Characterization of Stable Conformers

Experimental studies using techniques such as resonant two-photon ionization (R2PI) spectroscopy and resonant ion-dip infrared spectroscopy (RIDIRS) have identified two primary conformers for this compound in the gas phase. researchgate.netacs.orgnih.gov These experimental findings are supported by density functional theory (DFT) calculations, which predict the structures and relative energies of the stable conformers. researchgate.netacs.orgnih.gov

The most abundant conformer is characterized by a C11/C7/C7/π(g-) hydrogen-bonding pattern, which creates a full loop of the glycine chain. researchgate.netacs.orgnih.gov The second, less populated conformer also exhibits a highly ordered structure. The calculated conformational energies of these structures are notably lower than those of other potential conformations, indicating their enhanced stability. researchgate.netacs.orgnih.gov

Table 1: Observed Conformers of this compound in the Gas Phase

| Conformer | Hydrogen-Bonding Pattern | Relative Population |

|---|---|---|

| 1 | C11/C7/C7/π(g-) | Major |

| 2 | Not explicitly detailed in abstracts | Minor |

Role of Intramolecular Hydrogen Bonding in Conformational Stability

Intramolecular hydrogen bonds are paramount in stabilizing the observed conformations of this compound. researchgate.netiiserpune.ac.in These noncovalent interactions dictate the folding of the peptide backbone into specific secondary structures.

The dominant conformer of this compound is stabilized by a network of inter-residue hydrogen bonds. researchgate.netacs.orgnih.gov Specifically, a C11 hydrogen-bonded ring is formed, which involves a hydrogen bond between the N-H of one glycine residue and the C=O of a glycine residue further down the chain. researchgate.net This is complemented by two C7 (γ-turn) hydrogen bonds, which are inter-residue interactions between the N-H of one residue and the C=O of the preceding residue. researchgate.netresearchgate.net This combination of hydrogen bonds effectively creates a looped structure for the peptide backbone. researchgate.netacs.orgnih.gov

Investigation of Inter-Residue Noncovalent Interactions

Determination of Dihedral Angles (ϕ/ψ) and Backbone Flexibility

The backbone conformation of a peptide is defined by the dihedral angles ϕ (phi) and ψ (psi) for each amino acid residue. expasy.orgacs.org For the highly structured conformers of this compound, these angles are constrained to specific values that allow for the formation of the observed intramolecular hydrogen bonds. The glycine residues, which lack a side chain, typically exhibit a high degree of conformational flexibility. expasy.org However, in the case of this compound, this flexibility is significantly reduced by the extensive network of intramolecular interactions. researchgate.netacs.orgnih.gov The φ/ψ angles in the dominant conformer are such that they facilitate the C11/C7/C7/π(g-) structure. researchgate.netacs.org

Table 2: Key Dihedral Angles and Flexibility of this compound

| Feature | Description |

|---|---|

| Dominant Conformer Dihedral Angles (ϕ/ψ) | Constrained to facilitate the C11/C7/C7/π(g-) hydrogen-bonding network. |

| Backbone Flexibility | Significantly reduced due to extensive intramolecular hydrogen bonding, despite the presence of flexible glycine residues. |

Solution-Phase Conformational Dynamics

The conformational landscape of this compound in solution is characterized by a high degree of flexibility, a direct consequence of the three consecutive glycine residues. Unlike amino acids with sterically demanding side chains, glycine's minimal side group (a single hydrogen atom) allows for a much broader sampling of the Ramachandran (φ, ψ) dihedral angles. This inherent flexibility suggests that in solution, this compound does not exist as a single, rigid structure but rather as a dynamic equilibrium of multiple interconverting conformers.

Experimental studies on uncapped triglycine (B1329560) in aqueous solution provide significant insights into the probable conformations of its Z-protected counterpart. Research has shown that hydrated triglycine in its crystalline form adopts a polyproline II (pPII) conformation. acs.org The pPII structure is a left-handed helix with approximately three residues per turn, characterized by φ, ψ angles of roughly (-75°, +145°). This extended helical structure is known to be a major conformational state for unfolded peptides and proteins in aqueous environments. acs.org

Furthermore, studies on protonated triglycine in the gas phase using infrared multiple photon dissociation (IRMPD) spectroscopy have revealed the coexistence of both linear and cyclic isomers. nih.gov This finding underscores the potential for this compound to adopt a variety of conformations in solution, ranging from extended, linear forms to more compact, folded structures stabilized by intramolecular hydrogen bonds. The equilibrium between these states is likely sensitive to the solvent environment, with polar solvents favoring more extended conformations and less polar environments potentially stabilizing folded structures.

While specific high-resolution NMR studies providing detailed conformational restraints for this compound in various solvents are not extensively documented in publicly available literature, some basic ¹H NMR data has been reported in the context of its synthesis. researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -CH (α) | 3.71 | d | 5.55 | researchgate.net |

| -CH (α) | 3.77 | d | 5.87 | researchgate.net |

| Ph-CH₂ | 5.04 | s | - | researchgate.net |

| Ph | 7.37 | br s | - | researchgate.net |

| -NH | 7.51 | t | 6.03 | researchgate.net |

| -NH | 8.18 | m | - | researchgate.net |

Theoretical Approaches for Conformational Landscape Exploration

Given the dynamic nature of this compound, computational methods are indispensable for mapping its conformational energy landscape and identifying the most probable structures.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound over time. By simulating the atomic motions based on a given force field, MD can reveal the accessible conformations and the transitions between them in a simulated solvent environment. Recent studies on cationic triglycine (GxG) peptides in water using polarizable MD force fields have shown a significant population of the pPII state. acs.org This theoretical finding aligns with experimental observations on hydrated triglycine crystals and suggests that this compound would also exhibit a propensity for pPII-like conformations in aqueous solution. acs.orgacs.org The simulations can also elucidate the role of solvent molecules in stabilizing particular conformations through hydrogen bonding and other non-covalent interactions.

Force Field Calculations for Energy Minimization

Force field calculations are employed to determine the potential energy of different conformations. These methods are computationally less expensive than quantum chemistry calculations and are often used for an initial, broad search of the conformational space. By starting from a multitude of initial geometries, energy minimization algorithms can identify local energy minima on the potential energy surface, each corresponding to a stable conformer. For this compound, this approach would likely generate a wide array of structures, including extended, bent, and folded forms, reflecting its high flexibility.

Influence of Glycine Repetitive Units on Peptide Conformational Flexibility

The repetitive sequence of glycine residues is the defining feature of this compound's conformational behavior. Glycine's lack of a β-carbon grants it a unique level of rotational freedom around the φ and ψ backbone dihedral angles, making it a "helix breaker" in the context of more ordered secondary structures like α-helices and β-sheets. However, this same flexibility makes polyglycine sequences ideal for forming less constrained, more dynamic structures like the pPII helix and random coils. acs.orgresearchgate.net

Interactions with Biomolecules and Enzymatic Studies

Z-Gly-Gly-Gly-OH as a Model Substrate for Enzyme Activity Research

The defined sequence and susceptibility to cleavage make this compound and similar peptides ideal model substrates for proteases. Researchers utilize these compounds to probe the activity of enzymes, helping to characterize their function and specificity. chemimpex.comchemimpex.comchemimpex.com

The use of simple peptide substrates is fundamental to determining the specificity of proteolytic enzymes. By systematically altering the length and composition of the peptide chain, researchers can map the requirements of an enzyme's active site.

For instance, studies on the enzyme thermolysin have demonstrated how the insertion of glycine (B1666218) residues affects catalytic efficiency. While Z-Phe-OH is a rapidly processed substrate, the progressive insertion of glycine residues, as in Z-Gly-Phe-OH and Z-Gly-Gly-Phe-OH, leads to a progressive decrease in the rate of synthesis. pnas.org This is contrary to the behavior observed with other enzymes like swine pepsin, highlighting the unique specificity of thermolysin. pnas.org The enzyme prefers hydrophobic amino acids as carboxyl-group donors, and extending the peptide chain with glycine residues can alter the binding affinity and reaction rate. pnas.org

In a study on thermolysin-catalyzed peptide bond synthesis, the relative rates of condensation were compared for various N-Z-protected amino acids and peptides. The results indicated a marked preference for specific residues in positions away from the cleavage site, a phenomenon that can be systematically studied using a series of glycine-containing substrates.

| Acyl Donor Substrate | Relative kcat/Km | Enzyme |

|---|---|---|

| Z-Ala-Gly-OH | 100 | Thermolysin |

| Z-Gly-Gly-OH | 2 | Thermolysin |

| Z-D-Ala-Gly-OH | 0 | Thermolysin |

This table illustrates the impact of the amino acid in the P2 position on the kinetic efficiency of thermolysin. The data, adapted from studies on thermolysin specificity, shows a strong preference for L-alanine over glycine in this position, and no activity with a D-amino acid, demonstrating the enzyme's stereospecificity. pnas.org

Furthermore, related fluorogenic substrates like Z-Gly-Pro-MCA are used to determine key kinetic parameters. For a newly identified proline-specific peptidase, kinetic analysis using Z-Gly-Pro-MCA revealed a high affinity, with a Michaelis constant (Kₘ) of 54 µM. nih.gov Such data is crucial for comparing enzyme efficiencies and understanding their physiological roles.

By serving as substrates, this compound and its analogs help scientists explore enzymatic reactions and metabolic pathways. chemimpex.com Understanding the precise cleavage sites and efficiencies of proteases for such simple peptides provides insight into how these enzymes might process more complex protein substrates in vivo. This knowledge is essential for mapping cellular functions and understanding disease states where enzymatic activity is dysregulated. chemimpex.comchemimpex.com For example, the characterization of proteases involved in the degradation of bioactive oligopeptides is aided by these synthetic substrates. nih.gov

Elucidation of Enzyme Specificity and Kinetic Parameters

Insights into Protein Folding and Unfolding Mechanisms using this compound

The conformational flexibility of the glycine backbone makes peptides like this compound useful models for studying the fundamental principles of protein folding. chemimpex.comsmolecule.com Glycine's lack of a side chain reduces steric hindrance, allowing the peptide backbone to explore a wide range of conformations. Researchers employ these peptides in studies related to protein folding and stability to understand how polypeptide chains adopt specific three-dimensional structures. chemimpex.com

Spectroscopic studies on related N-benzyloxycarbonyl (Z)-protected glycine peptides have identified stable structures, such as extended β-strand conformations stabilized by weak intra-residue C5 hydrogen bonds. nih.govresearchgate.net These fundamental interactions are critical contributors to the stability of larger protein secondary structures like β-sheets. nih.gov Understanding the intrinsic conformational preferences of short, flexible peptides provides a basis for predicting and analyzing the more complex folding pathways of entire proteins.

Analysis of Conformational Dynamics within Protein-Peptide Interaction Systems

This compound and longer poly-glycine chains are employed to study protein conformational dynamics. smolecule.com The inherent flexibility of glycine-rich sequences allows them to serve as models for unfolded or intrinsically disordered proteins (IDPs). Studies on loop formation in poly(Gly-Ser) chains, which share the flexibility of polyglycine, show that the formation of short loops encounters significant energy barriers, a phenomenon attributed to internal friction from steric effects in the polypeptide backbone. nih.gov As the loop size increases, this internal friction and the associated energy barrier decrease. nih.gov The high glycine content in certain protein loops is known to increase flexibility, which is crucial for protein function. nih.gov Analyzing the dynamics of simple model peptides like this compound helps to quantify these effects and understand the physical principles governing the motions within larger, more complex proteins.

Exploration of this compound as a Potential Enzyme Inhibitor (Mechanistic Aspects)

While primarily used as a substrate, this compound and similar peptides can also function as enzyme inhibitors. chemimpex.comchemimpex.com The mechanism often involves competitive inhibition, where the peptide binds to the enzyme's active site, mimicking the natural substrate. researchgate.netlibretexts.org

Advanced Spectroscopic and Computational Characterization

Gas-Phase Laser Spectroscopy Techniques for Z-Gly-Gly-Gly-OH

Gas-phase laser spectroscopy allows for the study of the intrinsic conformational preferences of this compound, free from intermolecular interactions. By coupling laser desorption with supersonic jet expansion, the molecule can be vaporized and cooled to very low temperatures, trapping different conformers in their local potential energy minima.

Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful technique for identifying the number of different conformations of a molecule present in a supersonic expansion. iiserpune.ac.in The N-terminal benzyloxycarbonyl (Z) group in this compound serves as a convenient ultraviolet chromophore. researchgate.netacs.orgnih.gov In the R2PI process, a tunable UV laser excites the molecule from its ground electronic state (S₀) to an excited state (S₁). A second photon of the same wavelength then ionizes the molecule from this excited state. iiserpune.ac.in Since the S₀-S₁ transition energy is sensitive to the molecule's conformation, each conformer gives rise to a distinct set of peaks in the R2PI spectrum.

For this compound (also denoted as ZG3), the R2PI spectrum reveals the presence of two distinct conformers in the isolated environment of a supersonic expansion. researchgate.netacs.orgnih.gov These conformers are labeled based on the position of their electronic origin bands in the spectrum.

To determine the specific three-dimensional structure of each conformer identified by R2PI, conformation-specific infrared spectra are recorded using a double-resonance technique called Resonant Ion-Dip Infrared Spectroscopy (RIDIRS), a form of IR-UV ion-dip spectroscopy. researchgate.netacs.orgnih.gov In this method, the UV laser is fixed at the frequency of a specific R2PI peak, corresponding to a single conformer. An infrared laser is then scanned through the vibrational frequency range (typically the N-H and O-H stretching regions) and fired before the UV laser. rsc.org If the IR laser is resonant with a vibrational transition of the selected conformer, it excites the molecule, causing a depletion or "dip" in the ion signal produced by the UV laser. This provides a vibrational spectrum for each individual conformer. rsc.org

| Conformer | Structure Description | Key Hydrogen Bonds |

| Conformer A (Major) | Forms a full loop of the glycine (B1666218) chain. | C₁₁/C₇/C₇/π(g-) |

| Conformer B (Minor) | An alternative folded structure. | Not fully detailed in cited literature. |

Table 1: Conformational assignments for this compound in the gas phase based on IR-UV Ion-Dip Spectroscopy and DFT calculations. researchgate.netacs.orgnih.gov

Infrared Multiphoton Dissociation (IRMPD) spectroscopy is another mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. acs.org While direct IRMPD studies specifically on neutral this compound are not prominently documented in the reviewed literature, the technique is widely applied to protonated or cationized peptides. ru.nlrsc.org In a typical IRMPD experiment, trapped ions are irradiated with a high-power, tunable infrared laser, such as a Free-Electron Laser (FEL). ru.nlrsc.org When the laser frequency matches a vibrational mode of the ion, the sequential absorption of multiple photons leads to an increase in the ion's internal energy, eventually causing it to dissociate or fragment. acs.org The fragmentation yield is then plotted as a function of the IR wavelength to generate an IRMPD spectrum.

This technique is particularly valuable as it does not require a UV chromophore, unlike R2PI-based methods. d-nb.info If applied to ions of this compound, IRMPD could provide detailed vibrational information across a broad spectral range, including the fingerprint region, which is crucial for distinguishing between closely related isomeric structures. ru.nl The resulting spectra could be compared with theoretical predictions to elucidate the structures of the gaseous ions, revealing how protonation or cationization influences the peptide's intrinsic folding preferences. rsc.org

For neutral molecules that lack a suitable UV chromophore for R2PI, an alternative is action spectroscopy using vacuum-ultraviolet (VUV) ionization. acs.org One such method is IRMPD-VUV spectroscopy. In this approach, the neutral molecules, cooled in a supersonic jet, are first irradiated with a tunable IR laser. researchgate.netrsc.org Those molecules that absorb the IR radiation become vibrationally excited. Subsequently, a fixed-frequency VUV laser pulse ionizes the molecules. The key principle is that the vibrationally excited molecules may fragment upon ionization. rsc.org The IR spectrum is then recorded by monitoring the appearance of fragment ions as a function of the IR laser wavelength.

This technique has been successfully applied to chromophore-free peptides like glycylglycine (B550881) (Gly-Gly) and alanylalanine (Ala-Ala) to obtain their gas-phase IR spectra in the fingerprint region (700–1850 cm⁻¹). researchgate.netrsc.org Application of IRMPD-VUV spectroscopy to this compound would be highly informative. While the Z-group does provide a chromophore, this method would allow for the acquisition of vibrational spectra in the mid-infrared range, complementing the N-H and O-H stretching data from IR-UV ion-dip spectroscopy. This would provide a more complete vibrational fingerprint, enabling a more rigorous comparison with theoretical calculations and a more refined structural analysis of its conformers. researchgate.net

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

Solid-State Spectroscopic Techniques

While gas-phase studies reveal the intrinsic properties of an isolated molecule, solid-state techniques probe its structure as influenced by crystal packing forces and intermolecular interactions.

Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is a powerful, non-destructive technique for studying the conformation of peptides in the crystalline or amorphous solid state. titech.ac.jp The ¹³C chemical shift of amino acid residues is highly sensitive to the local conformation, such as α-helix or β-sheet structures. titech.ac.jp This conformation-dependent chemical shift can be used as an intrinsic probe of the peptide's secondary structure. titech.ac.jp

For peptides containing glycine, the chemical shift of the glycine carbonyl (CO) carbon is particularly informative. titech.ac.jp Its value is influenced by the presence and geometry of hydrogen bonds involving the carbonyl group. titech.ac.jp In a study of oligopeptides containing Gly-Pro sequences, it was demonstrated that the ¹³C chemical shifts could be used to gain information about the local conformation and hydrogen-bonding network, which could then be compared to structures determined by X-ray diffraction. titech.ac.jp Glycine itself is often used as a standard for setting up ¹³C CP-MAS experiments, and its different polymorphic forms (α, β, γ) are distinguishable by their distinct carbonyl chemical shifts. blogspot.com

For this compound, a ¹³C CP-MAS NMR spectrum would provide specific chemical shifts for each of the unique carbon atoms in the molecule. By comparing these experimental shifts, particularly those of the three glycine carbonyl carbons, with established chemical shift databases for different peptide conformations and with values predicted by theoretical calculations, the backbone dihedral angles (φ, ψ) and the hydrogen-bonding pattern in the solid state can be elucidated. titech.ac.jp

| Carbon Type | Expected Chemical Shift Range (ppm) | Information Provided |

| Glycine Carbonyl (CO) | ~170 - 180 | Highly sensitive to local conformation (α-helix, β-sheet) and hydrogen bonding. titech.ac.jpnsf.gov |

| Glycine Alpha-Carbon (Cα) | ~40 - 45 | Sensitive to backbone dihedral angles (φ, ψ). |

| Benzyloxy (Z-group) Carbons | ~128-136 (Aromatic), ~67 (CH₂) | Confirms the presence and integrity of the protecting group. |

Table 2: Expected ¹³C chemical shift ranges and the structural information that can be derived for this compound using CP-MAS NMR.

High-Level Computational Methodologies for Structural and Energetic Analysis

The intrinsic flexibility of the triglycine (B1329560) backbone, coupled with the presence of the aromatic Z-group, gives rise to a multitude of possible conformations for this compound. Disentangling this complex conformational landscape necessitates the use of sophisticated computational models that can accurately predict both the geometry and the relative energies of these structures.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has proven to be a robust and widely used method for optimizing the geometry of peptidic systems. For this compound and its analogues, various functionals have been employed to predict their structural parameters. A notable study on the Z-(Gly)n-OH series utilized the M05-2X functional with a 6-31+G(d) basis set to explore the potential energy surface. aip.org This level of theory is particularly effective in accounting for non-covalent interactions, which are crucial in determining the folded structures of peptides.

Through these calculations, two conformers were identified for this compound (also denoted as ZG3). The major conformer, which accounts for the majority of the population in the isolated environment of a supersonic expansion, was found to adopt a distinct looped structure characterized by a sequence of intramolecular hydrogen-bonded rings, specifically a C11/C7/C7/π(g-) formation. aip.org This structure represents a full loop of the glycine chain, stabilized by a network of internal hydrogen bonds. The preference for such a folded structure highlights the significance of intramolecular forces in the absence of intermolecular interactions that would be present in solution or the solid state.

Table 1: Calculated Conformational Details of the Major this compound Isomer

| Feature | Description |

|---|---|

| Computational Method | DFT M05-2X/6-31+G(d) |

| Identified Major Conformer | C11/C7/C7/π(g-) structure |

| Key Structural Motif | A full loop formed by the triglycine chain, stabilized by intramolecular hydrogen bonds and an interaction with the phenyl ring. |

| Contributing Interactions | N-H···O hydrogen bonds forming C11 and C7 rings; N-H···π interaction with the benzyloxycarbonyl group. |

Møller–Plesset Perturbation Theory (MP2) for Benchmark Energy Calculations

While DFT is a workhorse for geometry optimizations, second-order Møller–Plesset perturbation theory (MP2) is often employed to obtain more accurate, benchmark-level energy calculations for the optimized structures. MP2 theory provides a better description of electron correlation, particularly dispersion forces, which can be critical for the relative energies of different conformers. For instance, studies on the smaller dipeptide Gly-Gly have utilized the MP2/6-311++G(d,p) level of theory to calculate relative energies and spectroscopic parameters of its various conformers. indiana.edu In the study of the tripeptide Tyr-Gly-Gly, single-point MP2 calculations were performed on B3LYP optimized geometries, revealing that MP2 tends to favor folded conformers over extended ones. iiserpune.ac.in

Advanced Analysis of Non-Covalent Interactions via Computational Models

The stability of the folded conformers of this compound is primarily attributed to a network of non-covalent interactions. Computational models such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in dissecting and quantifying these interactions. researchgate.netuni-muenchen.de

NBO Analysis: This method localizes the wavefunction into orbitals that align with the classic Lewis structures of bonds and lone pairs. It can be used to identify and quantify the strength of hydrogen bonds through the analysis of donor-acceptor interactions. For the C11/C7/C7/π(g-) structure of this compound, NBO analysis would reveal the specific orbital overlaps and charge transfers corresponding to the N-H···O and N-H···π hydrogen bonds that create the looped structure. aip.orguni-muenchen.de

QTAIM Analysis: QTAIM defines atomic interactions based on the topology of the electron density. The presence of a bond path and a bond critical point between two atoms is an unambiguous indicator of an interaction. The properties at the bond critical point, such as the electron density and its Laplacian, can be used to characterize the nature and strength of the interaction, distinguishing between covalent bonds and weaker non-covalent contacts like hydrogen bonds and van der Waals interactions. researchgate.net

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps in identifying and characterizing non-covalent interactions in real space based on the electron density and its derivatives. It generates graphical plots where different types of interactions (attractive or repulsive) are represented by different colors, providing an intuitive picture of the stabilizing forces within the molecule. nih.govresearchgate.net For this compound, an NCI plot would visually confirm the presence of the intramolecular hydrogen bonds and the dispersion-driven π-interaction.

Integration of Experimental Spectroscopic Data with Computational Predictions for Robust Structural Assignments

The ultimate validation of the computationally predicted structures comes from their comparison with experimental spectroscopic data. This integrated approach is crucial for making robust structural assignments, as computational methods alone may yield multiple low-energy conformers. indiana.edu

In the case of this compound, conformation-specific infrared (IR) spectra were recorded using resonant ion-dip infrared spectroscopy (RIDIRS). aip.org The experimental IR spectrum provides a unique vibrational fingerprint of the molecule. The vibrational frequencies of the major ZG3 conformer observed experimentally were then compared with the harmonic vibrational frequencies calculated for the various low-energy structures predicted by DFT.

A strong agreement was found between the experimental IR spectrum and the spectrum calculated for the C11/C7/C7/π(g-) conformer. aip.org This correspondence allows for the confident assignment of the observed spectral features to specific vibrational modes of this particular structure. For instance, the frequencies of the N-H stretching vibrations are highly sensitive to their involvement in hydrogen bonding. The observed frequencies in the experimental spectrum of ZG3 would match the calculated frequencies for the N-H groups participating in the C11, C7, and π-hydrogen bonds of the looped conformer. This synergy between experimental spectroscopy and computational chemistry provides a powerful tool for elucidating the precise three-dimensional structures of flexible molecules like this compound.

Role As a Model System in Peptide Science

Mimicry of Natural Peptide Sequences in Biochemical Investigations

The simple, repetitive nature of the triglycine (B1329560) sequence in Z-Gly-Gly-Gly-OH makes it an excellent tool for mimicking fundamental structural motifs found in natural proteins. Glycine (B1666218), being the most conformationally flexible amino acid, allows the peptide backbone to adopt a wide range of structures, which are foundational to protein architecture. iiserpune.ac.iniiserpune.ac.in

One of the most significant applications is in modeling collagen. The structure of collagen is defined by a repeating Gly-Y-Z triplet sequence, where the presence of glycine at every third position is mandatory for the formation of its characteristic triple helix. proteopedia.orgnih.gov The small size of glycine's hydrogen atom side chain is crucial as it allows the tight packing of the three polypeptide strands. nih.gov Oligoglycine sequences like that in this compound are therefore used as models to understand the conformational tendencies and stability of collagen-like structures. researchgate.netweizmann.ac.il Studies on such model peptides have been instrumental in confirming that neither hydroxyproline (B1673980) nor multiple interchain hydrogen bonds per tripeptide are absolute requirements for the formation of a collagen-like triple-helical structure. weizmann.ac.il

Furthermore, this compound and similar oligopeptides are employed to study turn structures, which are the most common secondary structures in proteins. iiserpune.ac.in Turns, such as β-turns, are critical for protein folding, directing the peptide chain to fold back upon itself. The flexibility of the Gly-Gly-Gly sequence allows it to readily adopt the dihedral angles required for various types of turns, such as the type II β-turn. iiserpune.ac.inmdpi.com For instance, sequences like d-Pro-Gly are known to be effective at inducing β-hairpin conformations in model peptides, highlighting the importance of glycine in facilitating these crucial structural elements. nih.gov By studying simple models like this compound, researchers can isolate the intrinsic tendencies of the peptide backbone to form these turns, free from the complexities of varied side-chain interactions.

Applications in Investigating Fundamental Peptide Behavior and Intermolecular Interactions

This compound is extensively used to probe the fundamental forces and behaviors that dictate how peptides interact with each other and their environment. These investigations cover phenomena such as self-assembly and the nature of non-covalent intermolecular forces.

The self-assembly of peptides into ordered supramolecular structures is a key area of research with applications in materials science and medicine. This compound and related N-terminally protected peptides serve as model systems to understand the driving forces behind this process. broadpharm.commdpi.com Studies on similar molecules, like Fmoc-protected peptides, show that self-assembly is often driven by a combination of hydrogen bonding and, in the case of aromatic protecting groups like Fmoc or the Z-group, π-π stacking interactions. mdpi.com The process can lead to the formation of various morphologies, including fibrils and hydrogels. broadpharm.commdpi.com The co-assembly of Fmoc-Gly-Gly-Gly-OH with other molecules has been studied to improve the properties of hydrogels, demonstrating how these simple peptide models can be used to understand and engineer complex biomaterials. mdpi.com

The study of intermolecular forces is crucial for understanding the properties of molecular crystals and biological assemblies. mdpi.com These forces are electrostatic in nature and include dipole-dipole interactions, hydrogen bonds, and van der Waals forces (dispersion forces). libretexts.orgebsco.com this compound provides a clean system to analyze these interactions. Crystal structure analysis of related oligopeptides reveals how intermolecular hydrogen bonds and other weak interactions govern the packing of molecules in the solid state. irb.hrrsc.org Computational studies on glycine dimers and oligomers further elucidate the interplay of these forces, showing how interactions between monomers contribute to the stability of different conformations in the gas phase and in solution. mdpi.com

| Research Finding | Model System/Analogue | Investigated Phenomenon | Reference(s) |

| Co-assembly to form hydrogels with improved rheological properties. | Fmoc-Gly-Gly-Gly-OH | Self-assembly, Intermolecular physical bonds | mdpi.com |

| Formation of fibrils and 3D networks through self-assembly. | Fmoc-protected amino acids/peptides | Self-assembly, π-π stacking, Hydrogen bonding | mdpi.com |

| Intermolecular forces (van der Waals, H-bonds) dictate crystal packing. | Molecular Organic Crystals | Intermolecular Interactions | mdpi.com |

| Self-assembly of N- and C-protected tetrapeptides. | Fmoc-Gly-Gly-Phe-Gly-OH | Self-assembly | broadpharm.com |

Fundamental Contributions to Peptide Structural Dynamics Research

The conformational flexibility of the glycine backbone makes this compound an invaluable tool for research into peptide structural dynamics. Gas-phase spectroscopic techniques, in particular, have been used with Z-capped oligoglycines to study their intrinsic conformational preferences, free from solvent or crystal packing effects. researchgate.netresearchgate.net

Studies on the series Z-(Gly)n-OH (where n=1, 3, 5) using methods like resonant two-photon ionization (R2PI) and resonant ion-dip infrared spectroscopy (RIDIRS) have provided detailed insights into their structures. researchgate.net For the triglycine analogue (this compound), gas-phase studies revealed that the majority of the population exists in a specific conformation characterized by a C11/C7/C7/π(g-) structure, which forms a complete loop of the glycine chain. researchgate.net This contrasts with the simple extended β-strand conformation adopted by the shorter Z-Gly-OH. researchgate.net These findings demonstrate how chain length influences the adoption of folded structures stabilized by intramolecular hydrogen bonds.

These advanced spectroscopic methods allow for the characterization of specific conformers based on their unique vibrational spectra, particularly in the N-H and C=O stretch regions. researchgate.netresearchgate.net The comparison of experimental spectra with predictions from quantum chemical calculations (like Density Functional Theory, DFT) enables the precise assignment of observed conformers to specific 3D structures, defined by their hydrogen-bonding patterns and backbone dihedral angles (φ/ψ). researchgate.net Such studies have shown that for flexible glycine-rich peptides, the number of stable conformations can be surprisingly limited, as the drive to maximize intramolecular hydrogen bonds confers significant stability to a select few structures. researchgate.net

| Peptide | Experimental Technique | Key Finding | Reference(s) |

| Z-(Gly)₃-OH | R2PI, RIDIRS, DFT | Majority population in a C11/C7/C7/π(g-) looped structure. | researchgate.net |

| Z-Gly-OH | R2PI, RIDIRS, DFT | Major conformation is an extended, planar β-strand. | researchgate.net |

| Z-Gly-Pro-OH | IR-UV double resonance | Most stable conformer stabilized by a C5 hydrogen bond. | iiserpune.ac.inresearchgate.net |

Significance in Elucidating Complex Hydrogen Bond Networks in Polypeptide Chains

Hydrogen bonds are paramount in defining the secondary and tertiary structures of proteins. researchgate.net this compound and its analogues serve as fundamental models for elucidating the complex hydrogen bond networks that stabilize polypeptide chains. uni-bayreuth.de Both intramolecular and intermolecular hydrogen bonds are critical, and their patterns can be investigated through X-ray crystallography in the solid state and spectroscopic methods in the gas phase and solution. iiserpune.ac.innih.gov

Intramolecular hydrogen bonds lead to the formation of characteristic ring structures, which are classified based on the number of atoms in the hydrogen-bonded loop. Common examples include the C5, C7 (γ-turn), and C10 (β-turn) rings. iiserpune.ac.inaip.org Studies on Z-capped peptides have shown a propensity for forming these structures. For example, gas-phase studies have identified stable conformers of Z-Gly-Pro-OH stabilized by a C5 hydrogen bond, and Z-(Gly)₃-OH stabilized by a network of C11 and C7 rings. researchgate.netresearchgate.net The presence and type of these intramolecular hydrogen bonds dictate the peptide's local conformation, such as an extended β-strand or a folded turn. researchgate.net

In the solid state, intermolecular hydrogen bonds dominate the crystal packing. Crystal structure analyses of related peptides, such as Z-Gly-Aib-Gly-Aib-OH, reveal extensive networks of intermolecular hydrogen bonds, often mediated by solvent molecules like water. nih.govresearchgate.netresearchgate.net These networks connect different peptide molecules, creating stable, higher-order assemblies. researchgate.netresearchgate.net The study of these simple peptide crystals provides insight into how hydrogen bonding directs molecular recognition and assembly, principles that are directly applicable to the more complex interactions within and between large protein molecules. uni-bayreuth.de The ability to precisely map these hydrogen bond networks, including donor-acceptor distances and angles, in model systems is crucial for understanding protein stability, function, and allostery. uni-bayreuth.de

| Hydrogen Bond Type | Description | Significance in Peptides | Model System Example | Reference(s) |

| Intramolecular | H-bond between atoms within the same molecule. | Forms secondary structures like turns (γ, β) and helices. | Z-(Gly)₃-OH forms a C11/C7/C7 loop. | researchgate.net |

| C5 H-bond | Intra-residue H-bond between the N-H of residue i and C=O of residue i. | Stabilizes extended β-strand and polyproline II (PP-II) structures. | Z-Gly-Pro-OH | iiserpune.ac.inresearchgate.net |

| C7 (γ-turn) | H-bond between the N-H of residue i+1 and C=O of residue i. | A common type of tight turn structure. | Pro-Gly peptides | aip.org |

| C10 (β-turn) | H-bond between the N-H of residue i+2 and C=O of residue i. | Reverses the direction of the polypeptide chain; abundant in proteins. | Z-Gly-Aib-Gly-Aib-OH | nih.govresearchgate.net |

| Intermolecular | H-bond between atoms of different molecules. | Governs crystal packing, self-assembly, and protein-protein interactions. | Z-Gly-Aib-Gly-Aib-OH forms extensive networks, often via water. | researchgate.netresearchgate.net |

Derivatives and Analogues in Academic Research

Structure-Activity Relationship (SAR) Studies with Oligoglycine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of oligoglycines, which are peptides composed of repeating glycine (B1666218) units, SAR studies often involve the systematic extension of the glycine chain. This allows researchers to investigate the impact of peptide length on various biochemical properties. The N-terminal benzyloxycarbonyl (Z) group is a common feature in these studies, providing a stable and well-defined starting point for peptide synthesis and subsequent analysis.

Z-Gly-Gly-OH (Dipeptide) in Enzyme Studies and Peptide Synthesis

Z-Gly-Gly-OH, a dipeptide derivative, is a versatile tool in biochemical research, particularly in enzyme studies and as a fundamental building block in peptide synthesis. chemimpex.com Its defined structure makes it an ideal candidate for investigating enzyme activity and protein interactions. chemimpex.com Researchers utilize Z-Gly-Gly-OH as a substrate or inhibitor in enzymatic reactions to elucidate metabolic pathways. chemimpex.com In the realm of peptide synthesis, this dipeptide serves as a foundational component for constructing more complex peptides, which is crucial for the development of new therapeutic agents. chemimpex.com Its structure enhances solubility and stability, making it valuable in drug formulation. chemimpex.com

Z-Gly-Gly-Gly-Gly-OH (Tetrapeptide) as an Extended Building Block

The tetrapeptide Z-Gly-Gly-Gly-Gly-OH, also known as Tetra-Glycine, serves as a crucial extended building block in the field of peptide synthesis. chemimpex.com Its utility extends to biochemical and molecular biology research, where it functions as a model compound for studying peptide interactions, folding, and stability. chemimpex.com The defined, repeating glycine sequence allows for systematic investigations into the dynamics of protein structures. chemimpex.com Furthermore, its properties are leveraged in the pharmaceutical industry to enhance the solubility and bioavailability of therapeutic agents within drug delivery systems. chemimpex.com

Z-Gly-Gly-Gly-Gly-Gly-OH (Pentapeptide) in Protein Stability Research

The pentapeptide Z-Gly-Gly-Gly-Gly-Gly-OH is a significant molecule in the study of protein stability and interactions. chemimpex.com This compound serves as a valuable building block in peptide synthesis and is utilized in the development of more complex peptide structures. chemimpex.com Its well-defined structure is instrumental in biochemical assays aimed at understanding enzyme activity and cellular processes. chemimpex.com Researchers have also explored its potential in drug delivery systems to improve the bioavailability of therapeutic agents. chemimpex.com

Z-Protected Glycine-Containing Peptides with Varied C-Terminal Residues

The introduction of different amino acid residues at the C-terminus of Z-protected glycine-containing peptides allows for the exploration of a wide range of structural and functional properties. This strategic variation is key to developing peptide mimics and understanding the subtleties of enzymatic reactions.

Z-Gly-Pro-OH in Conformational Analysis and Peptide Mimicry

The dipeptide Z-Gly-Pro-OH is a subject of significant interest in conformational analysis due to the unique structural constraints imposed by the proline residue. Studies using techniques like mass-selected vibrationally resolved electronic spectroscopy and IR-UV double resonance spectroscopy have identified distinct conformers of this peptide. researchgate.net One conformer exhibits an extended β-strand type structure stabilized by a C5 hydrogen bond, while another adopts a folded conformation. researchgate.net This detailed conformational information is vital for peptide mimicry, where the goal is to design synthetic molecules that replicate the structure and function of natural peptides. For instance, understanding the stable conformations of Z-Gly-Pro-OH can inform the design of peptide isosteres, such as those using (Z)-fluoroalkenes to mimic the peptide bond, which has been explored in the context of creating stable collagen triple helices. researchgate.netrsc.org

Z-Gly-Phe-OH and Z-Gly-Gly-Phe-OH in Enzymatic Peptide Synthesis Models

The peptides Z-Gly-Phe-OH and Z-Gly-Gly-Phe-OH serve as important models in the study of enzymatic peptide synthesis. Z-Gly-Phe-NH2, a closely related amide, has been used as a model peptide in solid-to-solid synthesis reactions catalyzed by glycyl endopeptidase. researchgate.netresearchgate.net These studies investigate the efficiency of forming peptide bonds under various conditions. researchgate.net Similarly, Z-Gly-Gly-Phe-OH is recognized as a valuable building block in biochemical research and pharmaceutical development. netascientific.comchemimpex.com It is utilized in studies of protein interactions and enzymatic activities and serves as a component in the synthesis of more complex peptides. netascientific.comchemimpex.com The ability of these peptides to mimic natural peptide sequences makes them highly relevant in the design of novel biomolecules. netascientific.com

Compound Information Table

| Compound Name | Role in Research |

| Z-Gly-Gly-OH | Enzyme studies, peptide synthesis building block. chemimpex.com |

| Z-Gly-Gly-Gly-Gly-OH | Extended building block for peptide synthesis, model for peptide interactions. chemimpex.com |

| Z-Gly-Gly-Gly-Gly-Gly-OH | Protein stability research, building block for complex peptides. chemimpex.comchemimpex.com |

| Z-Gly-Pro-OH | Conformational analysis, peptide mimicry. researchgate.netresearchgate.net |

| Z-Gly-Phe-OH | Model in enzymatic peptide synthesis studies. researchgate.netresearchgate.net |

| Z-Gly-Gly-Phe-OH | Building block for enzymatic peptide synthesis, model for protein interactions. netascientific.comchemimpex.com |

Z-Gln-Gly-OH as a Specific Transglutaminase Substrate

Z-Gln-Gly-OH, a dipeptide derivative, is widely recognized and utilized in biochemical research as a potent and specific substrate for the enzyme transglutaminase (TGase). peptanova.dechemicalbook.in Its primary role is that of a γ-glutamyl donor, which is fundamental to the function of TGase in catalyzing the formation of covalent cross-links between proteins or peptides. chemicalbook.insigmaaldrich.comchemicalbook.com

This characteristic makes Z-Gln-Gly-OH an invaluable tool for the in vitro study of TGase activity. It is frequently employed in direct continuous spectrophotometric assays designed to determine and quantify the activity of various transglutaminases. chemicalbook.insigmaaldrich.combachem.com Researchers also use Z-Gln-Gly-OH to differentiate and characterize the specific activities of different forms of the enzyme. chemicalbook.inchemicalbook.com

Beyond enzyme characterization, the compound serves as a key reagent in synthetic applications. For instance, it has been used in the enzymatic synthesis of N-linked neoglycoproteins and for glutamyl-level cross-linking to achieve surface modification of materials. chemicalbook.insigmaaldrich.comchemicalbook.com The foundational research establishing its use as a synthetic substrate for transglutaminase was notably conducted by J.E. Folk and P.W. Cole. peptanova.depeptide.co.jp

Table 1: Properties of Z-Gln-Gly-OH

| Property | Value | Source(s) |

|---|---|---|

| Synonym | Z-Glutaminylglycine; Benzyloxycarbonyl-L-Glutaminyl-Glycine | zedira.com |

| CAS Number | 6610-42-0 | chemicalbook.insigmaaldrich.comzedira.com |

| Molecular Formula | C₁₅H₁₉N₃O₆ | chemicalbook.insigmaaldrich.comzedira.com |

| Molecular Weight | 337.33 g/mol | chemicalbook.insigmaaldrich.comzedira.com |

| Appearance | White to off-white powder | zedira.comchemimpex.com |

| Purity (by HPLC) | >95 % | zedira.com |

| Application | Glutamine donor substrate for transglutaminase | peptanova.dezedira.com |

This interactive table provides a summary of the key properties of Z-Gln-Gly-OH.

Exploration of Z-Gly-OH and its Derivatives in Minimalist Model Systems for Conformational Research

Minimalist model systems, particularly those involving gas-phase spectroscopy in supersonic expansions, provide an ideal environment to study the intrinsic conformational preferences of peptides, free from solvent or crystal packing effects. Z-Gly-OH and its oligomers, such as Z-Gly-Gly-Gly-OH, are frequently used in such research due to their structural simplicity and flexibility, which allows for fundamental insights into peptide folding. researchgate.net

Research using single-conformation ultraviolet and infrared spectroscopy has been conducted on the Z-(Gly)n-OH series, where the N-terminal carboxybenzyl (Z) group acts as a chromophore for spectroscopic analysis. researchgate.net These studies compare experimental spectra with density functional theory (DFT) calculations to precisely determine the three-dimensional structures, which are characterized by sequences of intramolecular hydrogen-bonded rings. researchgate.net

For Z-Gly-OH (where n=1), studies have identified two distinct conformers in the gas phase. The major, and therefore most stable, conformation is an extended, planar β-strand structure. researchgate.net This extended structure is stabilized by a C5 hydrogen bond, an interaction commonly observed in glycine-containing small peptides. researchgate.netresearchgate.net

For the target compound's immediate precursor, This compound (where n=3), two conformers were also observed. The dominant structure is significantly more complex than that of the monomer, forming a C11/C7/C7/π(g-) structure. This conformation creates a full loop within the glycine chain, demonstrating an early-stage folding motif. researchgate.net

These findings are significant as the observed gas-phase structures, stabilized by intramolecular hydrogen bonds, are calculated to be unusually stable. Their energies are considerably lower than the conformations typically seen in solution or crystalline states, where intermolecular forces play a dominant role. researchgate.net This highlights the fundamental importance of intrinsic hydrogen bonding in dictating the initial folding pathways of peptides.

Table 2: Observed Gas-Phase Conformations of Z-Gly-OH and this compound

| Compound | Number of Conformers Observed | Dominant Conformation | Key Structural Features | Source(s) |

|---|---|---|---|---|

| Z-Gly-OH | 2 | Extended β-strand | Planar, C5 hydrogen bond | researchgate.net |

| This compound | 2 | C11/C7/C7/π(g-) | Full loop of the glycine chain | researchgate.net |

This interactive table summarizes the key research findings on the conformational preferences of Z-Gly-OH and this compound in minimalist model systems.

Future Research Directions and Translational Potential

Advancements in High-Resolution Spectroscopic Characterization Techniques

Future research will increasingly rely on sophisticated spectroscopic methods to probe the intrinsic conformational preferences of Z-Gly-Gly-Gly-OH in isolation, free from solvent or crystal packing forces. Techniques performed in the isolated environment of a supersonic expansion are particularly promising.

Single-conformation ultraviolet (UV) and infrared (IR) spectroscopy have already been applied to the Z-(Gly)n-OH series, including the triglycine (B1329560) variant. researchgate.net In these experiments, the N-terminal benzyloxycarbonyl (Z) group acts as a UV chromophore, enabling methods like resonant two-photon ionization (R2PI) spectroscopy. This allows for the selection of a single peptide conformation, whose vibrational modes can then be probed using techniques such as resonant ion-dip infrared spectroscopy (RIDIRS). researchgate.net

By comparing the highly-resolved experimental IR spectra with theoretical predictions from computational methods like Density Functional Theory (DFT), researchers can assign specific structures based on intramolecular hydrogen-bonding patterns. For this compound, studies have identified two primary conformers, with the most populous structure featuring a distinct C11/C7/C7/π(g-) hydrogen-bonding network that creates a full loop of the glycine (B1666218) chain. researchgate.net

Future advancements will likely involve refining these techniques to achieve even greater resolution and applying them to more complex derivatives of this compound, providing unprecedented detail on the subtle energetic landscapes that govern peptide folding.

| Spectroscopic Technique | Application for this compound | Key Findings/Potential |

| Resonant Two-Photon Ionization (R2PI) | Uses the Z-group as a chromophore to obtain conformation-specific UV spectra. | Allows for the separation and study of individual conformers in the gas phase. researchgate.net |

| Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) | Provides conformation-specific IR spectra of the isolated peptide. | Enables detailed characterization of intramolecular hydrogen bonds (e.g., C7, C11 rings) that define the peptide's secondary structure. researchgate.net |

Development of Novel Computational Models for Predicting Peptide Conformational Space

The conformational space of even a simple tripeptide like this compound is vast due to the flexibility of the glycine residues. researchgate.net Predicting the most stable structures is a significant computational challenge. scholaris.caprojecteuclid.org Future research will focus on developing more accurate and efficient computational models to navigate this landscape.

Current approaches often use DFT methods, such as M05-2X/6-31+G(d), to calculate the energies of different conformers and predict their vibrational spectra. researchgate.net These calculations have been crucial for interpreting experimental spectroscopic data for the Z-(Gly)n-OH series. researchgate.net However, the goal is to move towards predictive models that can reliably identify low-energy conformations without prior experimental data. nih.gov

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of conformational energies and vibrational frequencies. | To match theoretical spectra with experimental RIDIRS data for structure assignment. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic movements and folding pathways of the peptide over time. | To explore the full conformational landscape and identify transient or intermediate states. biorxiv.org |

| AI/Machine Learning Models | Predicting stable 3D structures from the amino acid sequence. | To develop rapid and accurate prediction tools for peptide conformation, bridging the gap between sequence and structure. nih.gov |

Expanding Applications in Enzymatic Mechanism Elucidation for Drug Discovery Research

Simple, well-defined peptides are invaluable tools for probing enzyme mechanisms. This compound and related glycine-rich peptides can serve as substrates or inhibitors for various enzymes, particularly proteases. chemimpex.com Their utility lies in their defined structure and the ability to systematically modify them to map the active site of an enzyme.

Future research could employ this compound as a scaffold to develop novel enzyme substrates for high-throughput screening in drug discovery. nih.gov By attaching a fluorophore and a quencher to the peptide, for instance, a FRET-based substrate could be designed where cleavage by a specific protease results in a measurable fluorescent signal. The triglycine backbone provides a neutral, flexible spacer that can be adapted for different enzyme classes.

Furthermore, its role as a building block allows for its incorporation into more complex peptide sequences designed to act as specific enzyme inhibitors or substrates. chemimpex.comchemimpex.com Understanding how enzymes like collagenase or specific peptidases recognize and cleave glycine-rich sequences is fundamental to developing drugs for fibrosis and other conditions. This compound provides a controllable model system for studying these enzyme-substrate interactions through kinetic and structural analyses. medchemexpress.com

Role in Advanced Peptide Engineering and Design Principles

Peptide engineering aims to create novel peptides with specific functions, such as enhanced stability, cell permeability, or binding affinity. This compound serves as an elementary component in this field, providing insights into the fundamental principles of peptide structure. chemimpex.com The flexibility of its polyglycine backbone makes it an ideal candidate for studying the conformational effects of incorporating non-natural amino acids or other chemical modifications. pnas.org

Future directions include using this compound as a base structure to investigate how N-terminal and C-terminal modifications affect peptide folding and self-assembly. The Z-group itself provides a rigid, aromatic cap that influences the peptide's conformational ensemble. researchgate.net By systematically replacing glycine residues with chiral amino acids or introducing backbone constraints, researchers can fine-tune the peptide's secondary structure to create stable helices, sheets, or turns, guided by principles learned from the simpler model. This work is essential for designing new biomaterials and therapeutic peptides with precisely controlled architectures.

Strategic Integration in Biologically Relevant Peptide Synthesis for Research Tool Development

The primary role of this compound remains its use as a building block in peptide synthesis. chemimpex.com Its future strategic integration will focus on the creation of sophisticated research tools for chemical biology. Its simple, repetitive structure makes it an ideal linker or spacer in multifunctional molecules.

For example, it can be used to connect a targeting moiety (like a known receptor ligand) to a functional probe (like a biotin (B1667282) tag or a fluorescent dye). The triglycine sequence can provide the necessary spatial separation between the two functional ends, ensuring they can operate without steric hindrance. Research into peptide recognition by synthetic receptors has also utilized oligo-glycine linkers to study the impact of linker length on binding thermodynamics. rsc.orgrsc.org

Moreover, this compound is a precursor for synthesizing defined peptide fragments of larger proteins, which can be used as antigens for antibody production or in studies of protein-protein interactions. Its integration into peptide libraries allows for the systematic exploration of sequence space to identify new bioactive peptides. chemimpex.com

Q & A

Q. Basic Research Focus

- Methodological Approach : Use solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) group protection for the N-terminal glycine. Sequential coupling of glycine residues requires activation via carbodiimides (e.g., DCC or EDC) with HOBt as a coupling additive. Deprotection of the Z-group is achieved via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., TFA in inert solvents). Post-synthesis purification employs reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) .

- Critical Considerations : Monitor coupling efficiency via Kaiser test or FTIR spectroscopy. Optimize reaction time and temperature to minimize racemization.

How can researchers validate the structural integrity of this compound post-synthesis?

Q. Basic Research Focus

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone amide protons (δ 6.5–8.5 ppm) and Z-group aromatic protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (C₁₆H₂₀N₃O₆⁺, expected m/z: 350.13).

- Chromatography : HPLC retention time comparison with commercial standards (if available) and purity assessment (>95% by area normalization) .

What experimental strategies mitigate low yields during this compound synthesis?

Q. Advanced Research Focus

- Root Cause Analysis : Low yields may arise from incomplete deprotection, side reactions (e.g., diketopiperazine formation), or inefficient coupling.

- Solutions :

- Coupling Optimization : Use excess activated glycine (2.5 equiv) and extend reaction time to 2–4 hours.

- Solvent Selection : Replace DMF with DCM for sterically hindered residues to improve solubility.

- Deprotection Control : Monitor Z-group cleavage via TLC or UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) .